N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a benzodioxole moiety, a cyanoquinoline group, and a piperidine ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Cyanoquinoline Group: This step may involve the cyclization of an appropriate precursor, such as an aniline derivative, with a nitrile group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions.
Coupling Reactions: The final step involves coupling the benzodioxole moiety, cyanoquinoline group, and piperidine ring under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
- Examples include N-(1,3-benzodioxol-5-ylmethyl)-1-(quinolin-4-yl)piperidine-4-carboxamide and N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate .
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, benzodioxole derivatives, and cyanoquinoline compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c25-12-18-14-26-20-4-2-1-3-19(20)23(18)28-9-7-17(8-10-28)24(29)27-13-16-5-6-21-22(11-16)31-15-30-21/h1-6,11,14,17H,7-10,13,15H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPAOEXSYQWOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=C(C=NC5=CC=CC=C54)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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